2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid, also known as NU1025, is a potent and well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP). As a member of the benzimidazole carboxamide class of inhibitors, it serves as a critical research tool for investigating DNA repair mechanisms, cell death, and the potentiation of cytotoxic therapies. Its established biochemical profile, including an IC50 of 400 nM against PARP, makes it a reliable standard for studies requiring consistent and effective enzyme inhibition.
Selecting a PARP inhibitor based on apparent structural similarity can compromise experimental outcomes. For instance, replacing the furan moiety of NU1025 with a thiophene ring (to form NU1064) results in a 3-fold decrease in inhibitory potency. An even more common substitute, 3-aminobenzamide (3-AB), is approximately 72 times less potent than NU1025. Such significant, quantifiable differences in activity mean that analogs require much higher concentrations to achieve the same level of PARP inhibition, increasing the risk of off-target effects and confounding results. For reproducible studies requiring a specific level of PARP inhibition, procuring the exact 2-furan-2-yl-3H-benzoimidazole-4-carboxylic acid (NU1025) scaffold is critical.
In a direct comparison of inhibitory activity against poly(ADP-ribose) polymerase (PARP), NU1025 demonstrated an IC50 of 0.4 µM. The widely used, first-generation PARP inhibitor 3-aminobenzamide (3-AB) was found to be significantly less potent, with a reported IC50 of 29 µM under comparable assay conditions. This makes NU1025 approximately 72.5 times more potent than this common, less specific substitute.
| Evidence Dimension | PARP Enzyme Inhibition (IC50) |
| Target Compound Data | 0.4 µM |
| Comparator Or Baseline | 3-Aminobenzamide (3-AB): 29 µM |
| Quantified Difference | ~72.5x higher potency |
| Conditions | Biochemical PARP activity assay. |
This substantial potency difference allows for effective PARP inhibition at much lower concentrations, reducing the potential for off-target effects and improving the specificity of experimental results.
Structure-activity relationship studies highlight the critical role of the furan ring in NU1025 for optimal PARP inhibition. When the furan ring is replaced with a thiophene ring to create the analog NU1064, the inhibitory potency decreases significantly. NU1025 exhibits an IC50 of 0.4 µM, whereas the thiophene analog NU1064 has an IC50 of 1.2 µM, making NU1025 three times more potent.
| Evidence Dimension | PARP Enzyme Inhibition (IC50) |
| Target Compound Data | 0.4 µM |
| Comparator Or Baseline | NU1064 (Thiophene analog): 1.2 µM |
| Quantified Difference | 3x higher potency |
| Conditions | Biochemical PARP activity assay using L1210 cell extracts. |
For researchers conducting SAR studies or requiring the highest on-target activity from this specific benzimidazole scaffold, this compound is the documented superior choice over its thiophene counterpart.
This compound demonstrates high solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing high-concentration stock solutions for in vitro research. Technical datasheets report solubility levels of 25 mg/mL to 100 mg/mL in DMSO, facilitating straightforward preparation of concentrated stocks for serial dilution into aqueous assay buffers. This property simplifies handling and ensures reliable, reproducible final compound concentrations in experimental setups.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | 25-100 mg/mL (141.9-567.6 mM) |
| Comparator Or Baseline | Standard laboratory requirement for stock solutions |
| Quantified Difference | N/A |
| Conditions | Room temperature, may require sonication. |
High solubility in a standard laboratory solvent minimizes time spent on formulation, reduces the risk of compound precipitation in stock solutions, and ensures accurate dosing in cellular and biochemical assays.
Given its well-documented IC50 of 400 nM, this compound is an excellent choice as a positive control or reference standard in biochemical assays designed to screen for new PARP inhibitors or to study enzyme kinetics. Its significant potency advantage over common benchmarks like 3-aminobenzamide ensures clear and reproducible inhibitory signals.
This compound has been shown to effectively potentiate the cytotoxicity of DNA-damaging agents like the methylating agent MTIC and γ-irradiation in cancer cell lines. Its ability to inhibit DNA repair makes it a suitable tool for investigating synthetic lethality and chemosensitization mechanisms in cancer biology research.
As a potent PARP inhibitor, NU1025 is used to study the cellular consequences of blocking the DNA damage response pathway. It also has demonstrated neuroprotective effects in models of cerebral ischemia by reducing NAD+ depletion and DNA fragmentation, making it a relevant tool for neuroscience research into ischemic injury.